molecular formula C13H19NO4 B13524874 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid

2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid

Cat. No.: B13524874
M. Wt: 253.29 g/mol
InChI Key: DMMHMPFOEAZNPA-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative featuring a tert-butoxycarbonyl (Boc) group at the 3-position and acetic acid at the 1-position of the pyrrole ring, with additional methyl substituents at the 2- and 5-positions. The Boc group serves as a protective moiety for amines or heterocycles, enhancing stability during synthetic processes.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

2-[2,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-1-yl]acetic acid

InChI

InChI=1S/C13H19NO4/c1-8-6-10(12(17)18-13(3,4)5)9(2)14(8)7-11(15)16/h6H,7H2,1-5H3,(H,15,16)

InChI Key

DMMHMPFOEAZNPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC(=O)O)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid typically involves the protection of the amine group with the BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of BOC-protected compounds often involves the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds in a continuous and sustainable manner .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to remove the BOC protecting group.

    Substitution: The compound can participate in substitution reactions where the BOC group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids such as trifluoroacetic acid for deprotection, and bases like sodium hydroxide for the initial protection step . The conditions for these reactions vary depending on the desired outcome, but they often involve ambient to slightly elevated temperatures and specific solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine and carbon dioxide .

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid involves the protection of the amine group by the BOC group. The BOC group can be added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine and releasing carbon dioxide .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) and its derivatives (). Key comparisons include:

Property Target Compound Compound 10a Compound 10b
Core Structure Pyrrole with Boc, acetic acid, and 2,5-dimethyl substituents Pyrrole with Boc, ethyl ester, and indolyl substituents Pyrrole with Boc, ethyl ester, and dimethylindolyl substituents
Substituents 2,5-Dimethyl, Boc, acetic acid 2-Methyl, Boc, indolyl groups 2-Methyl, Boc, dimethylindolyl groups
Melting Point Not reported in evidence 169–173°C 186–190°C
Synthetic Yield Not reported 98% 94%
Key Functional Groups Acetic acid (carboxylic acid) Ethyl ester, indolyl ketone Ethyl ester, dimethylindolyl ketone

Key Observations :

  • The acetic acid group in the target compound likely enhances hydrophilicity relative to the ethyl ester in 10a–e.
  • Synthetic Routes : The target compound may be synthesized via analogous methods to 10a–e, which employ CuCl₂·2H₂O-catalyzed cyclization of 1,3-bis(indol-3-yl)propane-1,3-diones with diaza dienes in THF . However, the acetic acid moiety necessitates post-synthetic hydrolysis or alternative protecting-group strategies.
Reactivity and Stability
  • Boc Group Stability : The Boc group in the target compound and 10a–e is stable under basic and nucleophilic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid). This contrasts with 7,8a-di-t-butyl-2-methoxy-3,4-bismethoxycarbonyl derivatives (), where bicyclic frameworks confer rigidity and altered acid sensitivity.
  • Acetic Acid vs. Ester Functionality : The carboxylic acid in the target compound enables salt formation (e.g., sodium or ammonium salts) for improved aqueous solubility, whereas ethyl esters (as in 10a–e) are typically lipophilic and undergo hydrolysis to acids under basic conditions .

Biological Activity

The compound 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H17N1O3\text{C}_{12}\text{H}_{17}\text{N}_{1}\text{O}_{3}

This indicates the presence of a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety.

Synthesis

The synthesis of 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid typically involves several steps, including the formation of the pyrrole ring and subsequent functionalization. One notable method involves the use of tert-butyl N-(azetidin-3-yl)carbamate as an intermediate, which is reacted under controlled conditions to yield the desired product with high enantiomeric purity .

Antitumor Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antitumor properties. For instance, 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid has been shown to inhibit the growth of various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .

The mechanism underlying the biological activity of this compound is primarily linked to its interaction with specific protein targets involved in cell signaling pathways. It has been reported to inhibit key receptor tyrosine kinases, which are crucial for tumor growth and metastasis. For example, it shows inhibitory effects on mutant forms of proteins such as KIT and PDGFRA, which are often implicated in cancer progression .

Case Study 1: Inhibition of Tumor Growth

A study conducted on a mouse model bearing human tumor xenografts revealed that administration of 2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Inhibition of KinasesInhibits KIT and PDGFRA
NeuroprotectionProtects against oxidative stress

Q & A

Q. How does the compound’s stability vary under photolytic vs. thermal conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure mass loss at 100–200°C to assess thermal decomposition.
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use quenchers (e.g., ascorbic acid) to mitigate radical pathways .

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